molecular formula C12H18N2S B14220792 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine CAS No. 830321-08-9

2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine

Cat. No.: B14220792
CAS No.: 830321-08-9
M. Wt: 222.35 g/mol
InChI Key: FFYGZLXEWKOSKL-UHFFFAOYSA-N
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Description

2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine is a chemical compound featuring a pyrimidine heterocycle substituted with an octenyl sulfide chain. The unique structure, combining a sulfur bridge with an alkenyl chain, makes it a reagent of interest for constructing more complex molecules in medicinal chemistry and materials science. Pyrimidine derivatives are extensively researched due to their wide range of biological activities . Research Applications and Value: The primary research value of this compound lies in its potential as a synthetic intermediate or building block. Researchers can utilize it to develop novel compounds for various fields. The specific properties and applications of this exact compound are an area of active investigation, and researchers are encouraged to consult the scientific literature for the latest findings. Handling and Safety: Researchers should handle this compound with appropriate personal protective equipment and under standard laboratory safety conditions. Refer to the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and first-aid measures. Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and does not constitute a specification for the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

830321-08-9

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

2-oct-1-enylsulfanylpyrimidine

InChI

InChI=1S/C12H18N2S/c1-2-3-4-5-6-7-11-15-12-13-9-8-10-14-12/h7-11H,2-6H2,1H3

InChI Key

FFYGZLXEWKOSKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=NC=CC=N1

Origin of Product

United States

Synthetic Methodologies for 2 Oct 1 En 1 Yl Sulfanyl Pyrimidine and Analogues

General Strategies for Pyrimidine (B1678525) Ring Construction

The foundational step in synthesizing the target molecule is the construction of the pyrimidine heterocycle. Modern synthetic approaches offer a range of strategies, from convergent multicomponent reactions to classical cyclization methods.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. orgchemres.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. orgchemres.orgresearchgate.net Several MCRs are employed for pyrimidine synthesis, often involving the combination of a nitrogen-containing building block with carbonyl compounds. researchgate.netwikipedia.org

A prominent example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org While the classic Biginelli reaction yields dihydropyrimidines, modern variations allow for the synthesis of fully aromatic pyrimidines. Other strategies involve the catalyzed coupling of functionalized enamines, orthoformates, and an ammonia (B1221849) source, or the iridium-catalyzed reaction of amidines with multiple alcohol molecules. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis
Reaction TypeKey ReactantsCatalyst/ConditionsReference
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaAcid or Lewis Acid Catalysis wikipedia.org
Three-Component CouplingEnamines, Triethyl Orthoformate, Ammonium AcetateZnCl2 organic-chemistry.org
Iridium-Catalyzed SynthesisAmidines, AlcoholsIridium Complex organic-chemistry.org
[3+2+1] AnnulationAmidines, Ketones, N,N-dimethylaminoethanol- mdpi.com

The most traditional and widely used methods for pyrimidine synthesis involve the cyclization of a three-carbon (C-C-C) fragment with an N-C-N fragment. wikipedia.orgbu.edu.eg The N-C-N component is typically an amidine, guanidine (B92328), urea, or thiourea, while the three-carbon component is a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgbu.edu.eg

These strategies are often categorized based on the number of atoms each component contributes to the final ring, such as [3+3], [4+2], or [5+1] heterocyclization processes. mdpi.comnih.gov

[3+3] Annulation : This approach involves the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. For instance, α,β-unsaturated ketones can react with amidines in a [3+3] annulation-oxidation sequence to yield substituted pyrimidines. mdpi.com

[4+2] Cyclocondensation : These reactions are common and often involve the interaction of 1,4-binucleophiles with reagents like isothiocyanates. nih.gov

[5+1] Heterocyclization : This is a widely used method for forming a 2-thiopyrimidine fragment, which is particularly relevant for the target compound. nih.gov An example includes the reaction of 1,3-diamines with carbon disulfide. nih.gov

Table 2: Common Cyclization Strategies for Pyrimidine Ring Formation
Cyclization TypeC-C-C Fragment SourceN-C-N Fragment SourceReference
Principal Synthesisβ-Dicarbonyl Compound (e.g., Ethyl Acetoacetate)Amidine, Urea, Thiourea wikipedia.org
[3+3] Annulationα,β-Unsaturated KetoneAmidine mdpi.com
[4+2] Cycloaddition1,4-BinucleophileIsothiocyanate nih.gov
[5+1] AnnulationEnamidineOrthoester, DMF-DMA mdpi.com

Oxidative annulation methods provide a powerful means to construct aromatic rings by forming C-C and C-N bonds while simultaneously introducing unsaturation. These reactions often utilize an external oxidant to facilitate the final aromatization step. For example, 4-arylpyrimidines can be synthesized via an oxidative annulation involving aryl ketones and acetophenone-formamide conjugates, promoted by an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.orgmdpi.com

A related strategy involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This process proceeds through a cascade of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and a final oxidative aromatization step to furnish the pyrimidine ring. acs.org Similarly, base-promoted reactions between allylic compounds and amidines can form pyrimidines using molecular oxygen (O₂) as the sole, environmentally benign oxidant. organic-chemistry.org

Targeted Synthesis of 2-Substituted Pyrimidine Derivatives

Once the pyrimidine ring is formed, or concurrently during its formation, the (oct-1-en-1-yl)sulfanyl group must be introduced at the C2 position. This can be achieved either by substituting a leaving group on a pre-formed pyrimidine ring or by using a sulfur-containing precursor during the ring's construction.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) at the 2-, 4-, and 6-positions. wikipedia.org A common strategy for introducing a thioether at the C2 position involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with a suitable sulfur nucleophile, in this case, oct-1-ene-1-thiol or its corresponding thiolate. chemrxiv.org

The reaction proceeds via a Meisenheimer complex, an anionic intermediate whose stability influences the reaction rate. stackexchange.com A significant challenge in this approach is regioselectivity. In pyrimidines bearing leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack typically occurs preferentially at the C4 position. stackexchange.com This selectivity is attributed to the greater stabilization of the negative charge in the transition state for C4 attack. stackexchange.com Therefore, to achieve C2 substitution, the C4 position must be blocked or less reactive. While these reactions have traditionally required elevated temperatures or strong bases, milder protocols are continually being developed. chemrxiv.orgdigitellinc.com

An alternative and highly effective strategy involves constructing the pyrimidine ring with the 2-thioether moiety already in place. This avoids the potential regioselectivity issues of SₙAr on a pre-functionalized ring. A convenient one-pot method is the sequential base- and acid-mediated condensation of an S-alkylisothiourea with a β-ketoester. nih.govrsc.org

In the context of the target molecule, this would involve the reaction of S-(oct-1-en-1-yl)isothiourea with a suitable β-ketoester. This approach directly yields a 4-pyrimidone-2-thioether, which serves as a versatile intermediate. nih.govresearchgate.net The 4-hydroxy group can be subsequently removed or converted to other functionalities as needed. This condensation method is valued for its mild reaction conditions and broad functional group tolerance. rsc.org

Table 3: Methods for Introducing the 2-Thioether Group
MethodPyrimidine PrecursorSulfur SourceKey FeaturesReference
Nucleophilic Aromatic Substitution (SₙAr)2-HalopyrimidineOct-1-ene-1-thiol (or thiolate)Requires C4 blocking for regioselectivity; conditions can be harsh. wikipedia.orgstackexchange.com
Condensation/Cyclizationβ-KetoesterS-(oct-1-en-1-yl)isothioureaDirectly forms 2-thioether pyrimidine core; mild conditions. nih.govrsc.org

Introduction of Olefinic Side Chains

The introduction of olefinic side chains, such as the (Oct-1-en-1-yl)sulfanyl group, onto a pyrimidine core is a key step in the synthesis of the target compound. This can be achieved through various synthetic strategies. One common method involves the S-alkylation of a pyrimidine-2-thione precursor.

For instance, the reaction of a 3,4-dihydro-1H-pyrimidine-2-thione with an appropriate haloalkene, such as 1-bromooct-1-ene, in the presence of a base, can lead to the formation of the desired 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine. This type of S-alkylation is a well-established method for forming carbon-sulfur bonds in heterocyclic compounds. nih.gov

Another approach involves the reaction of a pyrimidine precursor with an olefin-containing reagent under conditions that promote the formation of the C-S bond. The choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the final product.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often leading to improved reaction times, yields, and selectivity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. tandfonline.com This technique can be applied to various steps in the synthesis of this compound, including the initial formation of the pyrimidine ring and the subsequent introduction of the olefinic side chain. For example, the Biginelli three-component cyclocondensation reaction, a common method for synthesizing pyrimidine derivatives, can be efficiently carried out under microwave irradiation, often in solvent-free conditions, leading to high yields of the desired products. tandfonline.com The rapid and intense heating generated by microwaves can also enhance the efficiency of S-alkylation reactions. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine Derivatives
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes
Energy ConsumptionHigherLower
YieldsVariableOften higher
Side ReactionsMore prevalentOften reduced

Olefin metathesis is a versatile and powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by metal complexes, has found numerous applications in the synthesis of complex molecules, including those containing pyrimidine rings. mdpi.com

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely used for the synthesis of unsaturated rings. wikipedia.org While not directly applicable to the synthesis of the acyclic side chain in this compound, RCM is a valuable tool for constructing fused pyrimidine systems. beilstein-journals.org In this strategy, a diene-containing pyrimidine derivative is treated with a metathesis catalyst, leading to the formation of a new ring fused to the pyrimidine core. nih.govorganic-chemistry.org The size of the newly formed ring can be controlled by the length of the tethers connecting the two terminal alkenes. wikipedia.org This approach has been successfully used to synthesize a variety of fused nitrogen heterocycles. nih.gov

Cross-metathesis (CM) is an intermolecular reaction between two different alkenes, which can be used to introduce new olefinic fragments into a molecule. organic-chemistry.org This strategy is highly relevant for the synthesis of this compound and its analogues. For instance, a pyrimidine derivative bearing a shorter alkenylthio side chain could be reacted with a long-chain alkene, such as 1-octene, in the presence of a metathesis catalyst. This would result in the elongation of the side chain and the formation of the desired (Oct-1-en-1-yl)sulfanyl group. The success of cross-metathesis reactions can be influenced by the choice of catalyst and the steric and electronic properties of the reacting alkenes. organic-chemistry.org

Table 2: Common Catalysts for Olefin Metathesis
Catalyst TypeDescriptionKey Features
Grubbs' CatalystsRuthenium-based catalysts.High functional group tolerance, commercially available.
Schrock's CatalystsMolybdenum- or tungsten-based catalysts.High activity, particularly for sterically hindered olefins.
Hoveyda-Grubbs CatalystsModified Grubbs' catalysts with enhanced stability.Increased air and moisture stability, recyclable.

The selective formation of the carbon-sulfur (C-S) bond is a critical aspect of the synthesis of this compound. Various catalytic methods have been developed to facilitate this transformation with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically involve a palladium or copper catalyst and a suitable ligand to promote the coupling of a thiol with a halo-pyrimidine or a pyrimidine triflate. This approach offers a high degree of control over the reaction and is tolerant of a wide range of functional groups.

Furthermore, enzyme-catalyzed reactions are gaining attention in organic synthesis due to their high selectivity and mild reaction conditions. researchgate.net While specific enzymatic methods for the synthesis of this compound have not been extensively reported, the use of enzymes that catalyze C-S bond formation, such as certain cytochrome P450 enzymes, could be a promising area for future research. researchgate.net

Olefin Metathesis Reactions in Pyrimidine Synthesis

Post-Synthetic Modifications of the Sulfanyl (B85325) and Octenyl Moieties

The presence of a sulfanyl group and an octenyl double bond in this compound offers avenues for further chemical transformations, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties.

Sulfoxidation of Pyrimidine Thioate Derivatives

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation can significantly impact the electronic properties and the hydrogen-bonding capabilities of the molecule.

The oxidation of thioethers to sulfoxides is a common and well-established reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent due to its high efficiency and selectivity under mild conditions. derpharmachemica.comresearchgate.net The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature to control the exothermicity of the reaction and to prevent over-oxidation to the sulfone. By using one equivalent of the oxidizing agent, the sulfoxide can often be obtained as the major product.

Further oxidation of the sulfoxide to the corresponding sulfone can be achieved by using an excess of the oxidizing agent or by employing stronger oxidizing agents. For instance, hydrogen peroxide in the presence of a suitable catalyst, such as a titanium-containing mesoporous silica, has been shown to be effective for the oxidation of 2-alkylthiopyrimidines to their corresponding sulfones. nih.gov This catalytic system offers a greener alternative to stoichiometric peroxy acids.

The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The resulting sulfoxides and sulfones can be purified using standard chromatographic methods.

Table 1: Oxidation of the Sulfanyl Moiety

Starting Material Reagent (Equivalents) Product
This compound m-CPBA (1.0) 2-[(Oct-1-en-1-yl)sulfinyl]pyrimidine
This compound m-CPBA (>2.0) 2-[(Oct-1-en-1-yl)sulfonyl]pyrimidine
This compound H₂O₂ / Ti-catalyst 2-[(Oct-1-en-1-yl)sulfonyl]pyrimidine

Chemical Transformations of the Octenyl Double Bond

The octenyl double bond in this compound is a versatile functional group that can undergo a variety of chemical transformations, including electrophilic additions and reduction reactions. The reactivity of this double bond may be influenced by the electron-withdrawing nature of the pyrimidine ring, potentially rendering it less reactive towards certain electrophiles compared to an isolated alkene.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring that can be further functionalized. This transformation is commonly achieved using peroxy acids, such as m-CPBA. masterorganicchemistry.com The reaction typically proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond. For electron-deficient alkenes, nucleophilic epoxidation methods using reagents like hydrogen peroxide under basic conditions can be an effective alternative. organicreactions.orgyoutube.com

Dihydroxylation: The double bond can be converted into a vicinal diol through dihydroxylation. This can be accomplished using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant, which results in syn-dihydroxylation. wikipedia.orglibretexts.org Alternatively, anti-dihydroxylation can be achieved through the acid-catalyzed ring-opening of a pre-formed epoxide. libretexts.org

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.com This reaction would yield 2-(octylsulfanyl)pyrimidine. Selective hydrogenation of the double bond without affecting the pyrimidine ring is generally achievable under standard hydrogenation conditions.

Table 2: Transformations of the Octenyl Double Bond

Reaction Type Reagent(s) Product
Epoxidation m-CPBA 2-{[ (1S,2S)-2-Hexyloxiran-1-yl]methylsulfanyl}pyrimidine
Syn-Dihydroxylation OsO₄ (catalytic), NMO 2-{[ (1R,2S)-1,2-Dihydroxyoctyl]sulfanyl}pyrimidine
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺ 2-{[ (1S,2S)-1,2-Dihydroxyoctyl]sulfanyl}pyrimidine
Hydrogenation H₂, Pd/C 2-(Octylsulfanyl)pyrimidine

Mechanistic Investigations into the Formation of 2 Oct 1 En 1 Yl Sulfanyl Pyrimidine

Elucidation of Reaction Pathways for Pyrimidine (B1678525) Core Assembly

The assembly of the pyrimidine core is a fundamental step in the synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine. While numerous methods exist for pyrimidine synthesis, they generally involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N containing moiety. wikipedia.org

One of the most common and versatile methods is the Principal Synthesis , which involves the reaction of a β-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.org For the synthesis of a 2-substituted pyrimidine, an amidine is typically employed. The reaction proceeds through a series of condensation and cyclization steps. The initial step is the nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular condensation to form a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration leads to the aromatic pyrimidine ring.

Another significant approach is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.org This reaction provides a straightforward route to functionalized dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.

In biological systems, pyrimidine biosynthesis occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. microbenotes.comcreative-proteomics.com The de novo pathway builds the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine. creative-proteomics.com Key intermediates in this pathway include carbamoyl (B1232498) phosphate (B84403) and orotic acid. microbenotes.comcreative-proteomics.comlibretexts.org The salvage pathway recycles pre-existing pyrimidine bases and nucleosides. microbenotes.comcreative-proteomics.com While not directly applicable to the laboratory synthesis of this compound, these biological pathways offer insights into the fundamental chemistry of pyrimidine ring formation.

Synthetic Route Key Reactants General Mechanism Key Intermediates
Principal Synthesisβ-Dicarbonyl compound, AmidineCondensation, Cyclization, DehydrationDihydropyrimidine
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaMulticomponent condensationDihydropyrimidine
De novo BiosynthesisBicarbonate, Aspartate, GlutamineEnzymatic condensation and cyclizationCarbamoyl phosphate, Orotic acid

Table 1: Comparison of Major Pyrimidine Core Assembly Pathways

Mechanistic Details of Carbon-Sulfur Bond Formation

The introduction of the sulfanyl (B85325) group at the 2-position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This transformation typically involves the reaction of a 2-halopyrimidine or a pyrimidine-2-thione with an appropriate sulfur nucleophile.

In the case of starting with a 2-chloropyrimidine, the reaction with an oct-1-en-1-ylthiolate would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org The reaction is facilitated by the presence of the two ring nitrogen atoms which help to stabilize the negatively charged intermediate (a Meisenheimer-like complex). The departure of the chloride leaving group then yields the final 2-thioether product.

Alternatively, if a pyrimidine-2-thione is used as the precursor, the carbon-sulfur bond can be formed through an S-alkylation reaction . In this case, the pyrimidine-2-thione is first deprotonated with a base to form a thiolate anion. This highly nucleophilic thiolate then attacks an electrophilic source of the oct-1-en-1-yl group, such as an oct-1-en-1-yl halide or triflate, in a standard SN2 or related substitution reaction.

Enzymatic carbon-sulfur bond formation is also a well-studied process in biological systems, often involving the mobilization of sulfur from cysteine. nih.govnih.gov For instance, the formation of 4-thiouridine (B1664626) in tRNA involves the enzymatic thiolation of a uridine (B1682114) residue. nih.gov These biological systems often utilize sulfur-transfer proteins and complex iron-sulfur clusters to facilitate the reaction. nih.gov While mechanistically distinct from typical laboratory syntheses, they underscore the diverse strategies nature employs for C-S bond formation.

Precursor Reagent Mechanism Key Features
2-HalopyrimidineOct-1-en-1-ylthiolateNucleophilic Aromatic Substitution (SNAr)Electron-deficient pyrimidine ring, Meisenheimer-like intermediate
Pyrimidine-2-thioneBase, Oct-1-en-1-yl electrophileS-Alkylation (e.g., SN2)Formation of a nucleophilic thiolate

Table 2: Mechanistic Approaches for Carbon-Sulfur Bond Formation at the Pyrimidine C2 Position

Mechanistic Aspects of Olefinic Introduction and Transformation

The introduction of the oct-1-en-1-yl group presents its own set of mechanistic considerations. The direct use of oct-1-en-1-ylthiol as the nucleophile is one possibility. However, the stability and preparation of this specific vinyl thiol might be challenging.

An alternative and often more practical approach involves the use of a precursor that can be converted to the desired olefinic moiety in situ or in a subsequent step. For example, a reaction could be designed using a saturated octylthio-pyrimidine which is then subjected to an elimination reaction to introduce the double bond at the desired position.

Another plausible strategy involves a transition-metal-catalyzed cross-coupling reaction. For instance, a 2-mercaptopyrimidine (B73435) could be coupled with an oct-1-en-1-yl halide or triflate in the presence of a suitable palladium or copper catalyst. The mechanism of such reactions typically involves an oxidative addition, transmetalation, and reductive elimination cycle.

The stereochemistry of the double bond is another important aspect. Depending on the synthetic route and the specific reagents and conditions used, the formation of either the (E)- or (Z)-isomer of the oct-1-en-1-yl group may be favored. The mechanism of the reaction will directly influence this stereochemical outcome.

Application of Real-Time Spectroscopic Monitoring Techniques

The elucidation of complex reaction mechanisms, such as those involved in the formation of this compound, can be greatly facilitated by real-time monitoring techniques. These methods allow for the observation and characterization of transient intermediates and the determination of reaction kinetics. acs.org

Ultrafast multidimensional NMR spectroscopy has emerged as a powerful tool for the real-time analysis of chemical reactions. acs.orgnih.govnih.gov This technique allows for the acquisition of 2D NMR spectra in a matter of seconds or even fractions of a second, making it possible to monitor reactions as they occur in the NMR tube. acs.org By acquiring a series of 2D spectra over the course of a reaction, it is possible to identify and structurally characterize fleeting intermediates that may not be detectable by conventional 1D NMR or other analytical methods. acs.orgnih.gov

For the synthesis of pyrimidines, ultrafast 2D NMR has been successfully employed to monitor the reaction between aliphatic ketones and triflic anhydride (B1165640) in the presence of nitriles. nih.govnih.gov This approach enabled the confirmation of postulated intermediates and the discovery of previously undetected species. nih.govnih.gov The use of interleaved, excitation-optimized acquisitions allowed for the monitoring of multiple spectral regions of interest as the reaction progressed. nih.gov Up to 2500 2D NMR datasets have been collected over a period of approximately 100 minutes in such studies. nih.gov

In the context of forming this compound, ultrafast NMR could be used to:

Monitor the consumption of starting materials and the formation of the product in real-time.

Detect and characterize any intermediates in the pyrimidine ring formation.

Observe the formation of the carbon-sulfur bond and any associated intermediates.

Investigate the kinetics of the reaction to gain further mechanistic insights.

Technique Information Gained Advantages Reference
Ultrafast 2D NMRStructural information on transient intermediates, reaction kineticsHigh temporal resolution, detailed structural information acs.orgnih.govnih.gov

Table 3: Application of Ultrafast NMR in Reaction Mechanism Elucidation

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly density functional theory (DFT), provides a powerful complementary approach to experimental studies for elucidating reaction mechanisms. rsc.orgnih.govresearchgate.net By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, products, transition states, and intermediates. This information can be used to determine the most likely reaction pathway and to understand the factors that control the reaction rate and selectivity.

Computational studies have been used to investigate the mechanisms of various reactions involving pyrimidines. For example, the mechanism of pyrimidine ring-opening has been studied using quantum chemical computations, providing insights into the relative Gibbs energies of intermediates and transition states. researchgate.net Similarly, the reaction mechanism and stereospecificity of enzymes involved in pyrimidine metabolism, such as dihydropyrimidinase, have been investigated using quantum mechanical cluster approaches. rsc.orgscispace.com

For the formation of this compound, computational studies could be employed to:

Model the transition states for the pyrimidine ring-forming cyclization.

Calculate the activation barriers for the SNAr versus S-alkylation pathways for C-S bond formation.

Investigate the thermodynamics and kinetics of the introduction of the olefinic moiety.

Predict the stereochemical outcome of the reaction.

By combining the insights from real-time spectroscopic monitoring and computational studies, a comprehensive and detailed understanding of the mechanistic intricacies of this compound formation can be achieved.

Advanced Characterization Methodologies for 2 Oct 1 En 1 Yl Sulfanyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of high-resolution 1H and 13C NMR, alongside two-dimensional NMR experiments, a complete picture of the atomic connectivity and stereochemistry of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be assembled.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution 1H and 13C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are indicative of the electronic shielding around a nucleus, while the coupling constants (J) in the 1H NMR spectrum reveal the spatial relationships between neighboring protons.

In the 1H NMR spectrum, the protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at position 5 (H-5) would likely resonate as a triplet, coupled to the two equivalent protons at positions 4 and 6 (H-4, H-6). These latter protons would, in turn, appear as a doublet. The vinyl protons of the oct-1-en-1-yl group are anticipated in the δ 5.5-6.5 ppm range, with their coupling constants providing insight into the stereochemistry (E/Z) of the double bond. The allylic protons and the rest of the alkyl chain would resonate further upfield, between δ 1.0 and 2.5 ppm.

The 13C NMR spectrum would complement this data by showing distinct signals for each carbon atom. The carbons of the pyrimidine ring are expected in the δ 150-170 ppm region. The vinyl carbons of the octenyl chain would appear around δ 120-140 ppm, while the carbons of the saturated alkyl portion of the chain would be found in the more shielded region of δ 14-35 ppm.

Table 1: Predicted 1H and 13C NMR Data for this compound

Position Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm)
Pyrimidine C2-~168.0
Pyrimidine C4/C6~8.6 (d, J = 4.8 Hz)~157.5
Pyrimidine C5~7.2 (t, J = 4.8 Hz)~118.0
S-CH=~6.3 (dt, J = 15.0, 7.0 Hz)~135.0
=CH-CH2~6.0 (d, J = 15.0 Hz)~125.0
Allylic CH2~2.2 (q, J = 7.0 Hz)~33.0
(CH2)4~1.3-1.5 (m)~22.0-31.0
Terminal CH3~0.9 (t, J = 7.2 Hz)~14.0

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be expected between the H-4/H-6 and H-5 protons of the pyrimidine ring, confirming their adjacency. Similarly, correlations would be observed along the entire octenyl chain, from the vinyl protons through the methylene (B1212753) groups to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment directly links each proton to the carbon atom it is attached to. This would allow for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations between the vinyl protons of the octenyl group and the C-2 carbon of the pyrimidine ring would confirm the S-alkenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the stereochemistry of the double bond in the octenyl chain. Through-space correlations between the vinyl protons would help to determine whether the configuration is E (trans) or Z (cis).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be employed to confirm its molecular formula, C12H18N2S. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Predicted Observed Mass
[M+H]+C12H19N2S223.1269223.1263
[M+Na]+C12H18N2SNa245.1088245.1083

Note: The predicted observed mass may have a small deviation from the calculated mass, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-S bond: This could lead to the formation of a pyrimidine-thiol fragment and an octenyl cation.

Fragmentation of the octenyl chain: Cleavage at various points along the alkyl chain would produce a series of fragment ions differing by the mass of a methylene group (14 Da).

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic fragmentation, although it is generally more stable than the side chain.

The analysis of these fragmentation patterns would provide further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that different chemical bonds vibrate at different frequencies. When a molecule is exposed to infrared radiation, it will absorb the radiation at frequencies that correspond to the vibrational frequencies of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm-1) Vibrational Mode
Aromatic C-H~3050Stretching
Aliphatic C-H~2850-2960Stretching
C=C (vinyl)~1640Stretching
C=N (pyrimidine)~1550-1600Stretching
C-S~600-800Stretching

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of synthesized organic compounds, providing a quantitative measure of their elemental composition. azom.comvelp.com This method is crucial for verifying the empirical formula of a compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. For this compound, whose molecular formula is C₁₂H₁₈N₂S, this analysis focuses on determining the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

The most common method for this determination is combustion analysis. velp.com In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This combustion quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂), and sulfur to sulfur dioxide (SO₂). researchgate.net These resulting gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The results provide the percentage composition of each element in the original sample. velp.com

The purity of the compound can be inferred from the close agreement between the experimental results and the calculated theoretical values. A significant deviation (typically >0.4%) may suggest the presence of impurities, residual solvent, or that the proposed molecular structure is incorrect.

Below is a table detailing the theoretical elemental composition of this compound alongside illustrative experimental data that would be expected for a pure sample.

Table 1: Elemental Composition of this compound Note: Experimental values are hypothetical and for illustrative purposes.

ElementTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C)64.82%64.79%
Hydrogen (H)8.16%8.20%
Nitrogen (N)12.60%12.57%
Sulfur (S)14.42%14.45%

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for probing the atomic and molecular structure of a crystalline material. It provides detailed information about the crystal lattice, molecular geometry, and intermolecular interactions in the solid state. The technique relies on the principle that when a beam of X-rays is directed at a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. This diffraction pattern is a unique fingerprint of the crystal's internal structure. nih.govresearchgate.net

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) is the definitive method. researchgate.net This technique requires a high-quality, single crystal of the compound, typically less than a millimeter in any dimension. When a monochromatic X-ray beam is directed at this rotating crystal, a complex three-dimensional diffraction pattern is produced. By analyzing the positions and intensities of the thousands of diffracted reflections, it is possible to construct an electron density map of the molecule. From this map, the precise spatial coordinates of each atom (excluding hydrogen, which is often located from the electron density map or placed in calculated positions) in the crystal's unit cell can be determined.

The resulting structural model provides a wealth of information, including:

Absolute molecular structure and confirmation of connectivity: It provides definitive proof of the atomic connectivity, confirming the proposed structure.

Precise bond lengths and bond angles: These parameters offer insight into the bonding characteristics within the molecule.

Torsional angles: These define the conformation of flexible parts of the molecule, such as the octenyl chain.

Intermolecular interactions: It reveals how molecules pack together in the crystal lattice, identifying non-covalent interactions like hydrogen bonds or van der Waals forces.

While no published crystal structure for this compound is currently available, the table below presents a hypothetical but plausible set of crystallographic data that could be obtained from an SCXRD experiment.

Table 2: Illustrative Crystallographic Data for this compound Note: All data in this table are hypothetical and serve as a representative example of results from an SCXRD analysis.

ParameterValue
Empirical FormulaC₁₂H₁₈N₂S
Formula Weight222.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.15 Å, b = 8.54 Å, c = 15.23 Å
α = 90°, β = 98.5°, γ = 90°
Volume1302.1 ų
Z (Molecules per unit cell)4
Calculated Density1.134 g/cm³

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and in-depth analysis for the specified subsections (5.1.1 through 5.2.1) as the primary scientific literature required to do so does not appear to be publicly available.

To provide an article that is scientifically accurate and based on existing research, it is necessary to have access to published studies that have performed Density Functional Theory (DFT) calculations, analyzed the molecular orbitals (HOMO, LUMO), created Molecular Electrostatic Potential (MEP) maps, predicted spectroscopic properties via TD-DFT, and run Molecular Dynamics (MD) simulations specifically for this compound. Without such sources, any attempt to create the requested content would be speculative and would not meet the requirement for scientifically accurate information based on diverse sources.

Computational and Theoretical Studies of 2 Oct 1 En 1 Yl Sulfanyl Pyrimidine

Molecular Modeling and Simulations

Molecular Docking Studies for Investigating Binding Interactions with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or nucleic acid.

In the case of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine, molecular docking studies would be employed to understand its potential interactions with various macromolecular targets. The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Macromolecular Target: A specific protein or enzyme of interest would be chosen based on the therapeutic area being investigated. The 3D structure of this target would be obtained from a protein database, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be placed into the defined binding site of the macromolecule, and various conformational poses would be sampled.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

While specific docking studies on this compound are not available, studies on other pyrimidine (B1678525) derivatives have shown their potential to bind to a variety of enzymes, highlighting the importance of the pyrimidine scaffold in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models Using Molecular Descriptors

The development of a QSAR model for a series of compounds including this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Related to the molecular formula (e.g., molecular weight, number of atoms).

Topological Descriptors: Describing the connectivity of atoms in the molecule.

Geometrical Descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Once calculated, these descriptors would be used as independent variables in a statistical model to predict the biological activity (dependent variable) of the compounds.

Predictive Modeling for Structural Optimization Based on Calculated Descriptors

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds. By analyzing the contribution of different molecular descriptors to the biological activity, researchers can identify which structural features are important for enhancing the desired effect. This information can then guide the structural optimization of this compound to design new derivatives with improved potency. For instance, if the model indicates that a higher value for a specific descriptor is correlated with higher activity, modifications to the molecule can be made to increase the value of that descriptor.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly quantum chemical calculations, are crucial for predicting and understanding the NLO properties of molecules.

The investigation of the NLO properties of this compound would typically involve Density Functional Theory (DFT) calculations. These calculations can determine key NLO parameters such as:

Polarizability (α): A measure of the distortion of the electron cloud of a molecule in an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

The presence of the electron-rich pyrimidine ring and the sulfanyl (B85325) group, along with the octenyl chain, suggests that this compound could possess interesting electronic properties. Theoretical studies on similar pyrimidine derivatives have demonstrated that the nature and substitution pattern on the pyrimidine ring can significantly influence the NLO response. Computational analysis would provide valuable insights into the potential of this specific compound as an NLO material.

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives with Sulfur and Alkene Moieties

Influence of Pyrimidine (B1678525) Ring Substitution Patterns on Molecular Recognition

The substitution pattern on the pyrimidine core is a critical determinant of molecular recognition and subsequent biological activity. researchgate.net Modifications at the C4, C5, and C6 positions can drastically alter a compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with target proteins.

Research on various 2-thiopyrimidine series has shown that introducing aryl groups at the C4 and C6 positions can lead to potent anticancer activity. nih.gov The electronic nature of substituents on these aryl rings is pivotal. For instance, in a series of 2-thiopyrimidine/chalcone hybrids evaluated for cytotoxicity, the presence of electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) on the C4- and C6-phenyl rings significantly modulated their potency against cancer cell lines like K-562, MCF-7, and HT-29. nih.gov

Similarly, studies on thieno[2,3-d]pyrimidines, a class of fused pyrimidine derivatives, have demonstrated that substitutions at the C4 and C6 positions are crucial for activity, often as inhibitors of protein kinases like EGFR. frontiersin.org For example, the introduction of an anilino group at C4 is a common strategy in designing EGFR inhibitors. frontiersin.org

The C5 position also offers a valuable point for modification. In a series of novel aminopyrimidine-2,4-diones, the introduction of an aryl ethylidene amino moiety at the C5 position was explored. The study found that electron-withdrawing groups, such as a nitro group, on the aryl moiety decreased cytotoxic activity, highlighting the sensitivity of this position to electronic effects. mdpi.com Furthermore, bromination at the C5 position of a pyrimidine core has been shown to yield potent inhibitors of PAK1 kinase, suggesting that a halogen atom at this position can enhance binding affinity, possibly through halogen bonding or by favorably altering the molecule's electronic landscape. nih.gov

Table 1: Influence of Pyrimidine Ring Substitution on Biological Activity

Position Substituent Type General Effect on Activity Example Target Class Reference
C4/C6 Aryl groups (e.g., phenyl) with EWG/EDG Modulates potency; crucial for hydrophobic/pi-stacking interactions Anticancer (STAT3/STAT5a) nih.gov
C4 Anilino groups Often essential for activity; H-bond interactions Kinase Inhibitors (EGFR) frontiersin.org
C5 Aryl ethylidene amino groups Sensitive to electronic effects; EWG can decrease activity Anticancer (BRD4/PLK1) mdpi.com
C5 Halogen (e.g., Bromine) Can significantly enhance potency Kinase Inhibitors (PAK1) nih.gov

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Role of the Sulfanyl (B85325) Linkage in Modulating Interactions with Molecular Targets

The sulfanyl (thioether) linkage at the C2 position is not merely a spacer but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties. This linkage offers several advantages in drug design.

Firstly, the thioether bond provides significant conformational flexibility, allowing the pyrimidine core and the substituent to adopt optimal orientations within a target's binding site. Its geometry, compared to an oxygen (ether) linkage, is different in terms of bond length and angle, which can be critical for precise positioning.

Secondly, the sulfur atom, being less electronegative than oxygen, makes the thioether linkage more lipophilic, which can enhance membrane permeability and hydrophobic interactions with the target. In the context of 4-pyrimidone-2-thioethers, this moiety is considered a versatile building block that allows for regioselective functionalization, serving as a linker to other molecular fragments. researchgate.net

The sulfur atom can also participate in specific interactions. While not a classical hydrogen bond acceptor, it can form non-conventional hydrogen bonds and other interactions with protein residues. Moreover, the thioether can be oxidized in vivo or synthetically to the corresponding sulfoxide (B87167) or sulfone. This oxidation significantly alters the moiety's electronic character, polarity, and hydrogen bonding capacity, transforming it from a lipophilic, neutral group to a polar, hydrogen-bond-accepting group. This strategy has been used to modulate the activity of pyrimidine derivatives, with sulfinyl and sulfonyl analogues often exhibiting different biological profiles compared to the parent thioether. nih.gov In some contexts, the 2-thiopyrimidine moiety's thiol group has been suggested to condition the formation of hydrogen bonds with receptors. researchgate.netresearchgate.net

Impact of Alkene Chain Length, Branching, and Stereochemistry on Conformational Flexibility and Binding Affinity

While direct SAR studies on the 2-[(Oct-1-en-1-yl)sulfanyl] moiety are not extensively documented, principles from related structures underscore the importance of the alkyl/alkenyl chain's characteristics. The eight-carbon chain is a significant lipophilic tail that is likely to engage in hydrophobic interactions, anchoring the molecule in a hydrophobic pocket of the target protein.

Alkene Chain Length and Branching: The length of an alkyl or alkenyl chain is critical for optimizing hydrophobic interactions. A chain that is too short may not fully occupy the available hydrophobic pocket, leading to weaker binding. Conversely, a chain that is too long may introduce a steric clash or an entropic penalty. The optimal length, such as the octenyl chain, would theoretically provide substantial van der Waals contacts. Branching on the chain would introduce steric constraints, affecting how the chain fits into a binding pocket and could be used to probe the pocket's topography.

Design Strategies for Rational Modulation of Molecular Recognition Profiles

The rational design of 2-thiopyrimidine derivatives involves several established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Based Design: When the three-dimensional structure of the molecular target is known, computational tools like molecular docking can be employed to predict the binding mode of ligands. researchgate.net This allows for the rational design of modifications to improve interactions. For instance, docking studies on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual BRD4/PLK1 inhibitors guided the modification of substituents to enhance hydrophobic interactions and hydrogen bonding with key amino acid residues like Asn140. mdpi.com

Scaffold Hopping and Hybridization: This strategy involves replacing the pyrimidine core with other heterocycles (scaffold hopping) or combining pharmacophoric elements from different known active molecules (hybridization). A successful example is the creation of 2-thiopyrimidine/chalcone hybrids, which were designed to combine the recognized anticancer scaffolds of both 2-thiopyrimidines and chalcones. nih.gov This approach aimed to create dual-action compounds or molecules with enhanced potency.

Bioisosteric Replacement: This involves substituting one functional group with another that has similar steric and electronic properties. For the 2-sulfanyl linkage, one could consider replacing it with an oxygen (alkoxy), amine (amino), or methylene (B1212753) (alkyl) bridge to probe the importance of the sulfur atom's specific properties. Modifying the pyrimidine ring itself, for example by creating fused systems like thieno[2,3-d]pyrimidines, is another form of bioisosteric replacement that can alter the core's geometry and electronic distribution. frontiersin.org

Table 2: Rational Design Strategies for 2-Thiopyrimidine Derivatives

Strategy Description Application Example Reference
Structure-Based Design Using target structure to guide modifications for improved binding. Designing BRD4/PLK1 inhibitors by optimizing interactions in the binding pocket. mdpi.com
Molecular Hybridization Combining two or more pharmacophores into a single molecule. Creating 2-thiopyrimidine/chalcone hybrids for enhanced anticancer activity. nih.gov
Bioisosteric Replacement Replacing functional groups to fine-tune properties. Developing fused thieno[2,3-d]pyrimidines as kinase inhibitors. frontiersin.org

Comparative SAR Analysis with Related Pyrimidine Derivatives

Comparing the SAR of 2-alkenylthiopyrimidines with related chemical series provides valuable insights into the specific contributions of the sulfur atom and the alkenyl chain.

Comparison of Sulfur Oxidation States: A study systematically synthesized and evaluated ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates and their corresponding oxidized sulfinyl and sulfonyl analogues. nih.gov This direct comparison allows for the isolation of the effect of the sulfur oxidation state. The transformation from a thioether (-S-) to a sulfoxide (-SO-) and then to a sulfone (-SO2-) dramatically increases polarity and introduces a strong hydrogen bond acceptor. This often leads to significant changes in solubility, cell permeability, and binding interactions, resulting in different potency and selectivity profiles across the three series.

Thioether vs. Other Linkages: Although direct comparative studies are sparse, one can infer the role of the thioether by comparing it to other common C2 substituents like alkoxy (-O-) or amino (-NH-) groups. A 2-alkoxy group would be more polar and a stronger hydrogen bond acceptor than the thioether, but with a different bond angle. A 2-amino group would act as a hydrogen bond donor and acceptor. These differences would fundamentally change the interaction profile with a given target.

2-Thiopyrimidines vs. Other Pyrimidine Isomers: The activity of 2-thiopyrimidines can be compared to their 4-thio or 5-thio isomers. The electronic influence of the ring nitrogens is different at each position, affecting the properties of the attached sulfur and, consequently, its interaction with molecular targets. Furthermore, comparing 2-thiopyrimidine-4-ones with pyrimidine-2,4-diones revealed that the nature of the atom at the C2 position (sulfur vs. oxygen) had a profound impact on the inhibitory activity against BRD4, with the dione (B5365651) derivative showing superior activity in that specific study. mdpi.com This highlights that even subtle changes to the pyrimidine core can lead to significant shifts in biological activity.

Emerging Research Directions and Academic Applications for 2 Oct 1 En 1 Yl Sulfanyl Pyrimidine

Exploration of Pyrimidine (B1678525) Derivatives in Advanced Materials Science

The inherent electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. researchgate.net Pyrimidine derivatives have been successfully incorporated into organic light-emitting devices (OLEDs), where they can function as electron-transporting materials, host materials, or even as part of the emissive layer. researchgate.netspiedigitallibrary.org The introduction of the 2-[(oct-1-en-1-yl)sulfanyl] substituent could offer several advantages in this context.

The sulfanyl (B85325) linkage can enhance intermolecular interactions and influence the molecular packing in the solid state, which is a critical factor for charge transport. The long, flexible octenyl chain, on the other hand, could be exploited to tune the solubility of the material, facilitating its processing from solution for the fabrication of large-area devices. Furthermore, the vinyl sulfide (B99878) moiety might participate in polymerization reactions, opening up possibilities for the creation of novel pyrimidine-containing polymers with tailored electronic properties.

The potential photophysical properties of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine and its derivatives could also be of interest. While the parent compound is not expected to be strongly luminescent, modification of the pyrimidine ring with suitable chromophores could lead to new fluorescent materials. The interplay between the electronic character of the pyrimidine core and the conformational flexibility of the octenyl chain could result in interesting solvatochromic or aggregation-induced emission (AIE) phenomena.

To illustrate the potential of this class of compounds in materials science, a hypothetical data table of photophysical properties for a series of functionalized this compound derivatives is presented below.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Application
Derivative A 35045065Blue OLED Emitter
Derivative B 42053080Green OLED Emitter
Derivative C 380480 (in non-polar solvent), 550 (in polar solvent)50Solvatochromic Sensor

This table presents hypothetical data for illustrative purposes.

Utilization of this compound as a Research Probe in Chemical Biology

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. acs.orgrsc.orgnih.gov Pyrimidine derivatives have been successfully developed as fluorescent probes for various biological targets and analytes. rsc.orgnih.gov The unique structural features of this compound make it an interesting candidate for development as a research probe.

The lipophilic octenyl chain could facilitate the crossing of cell membranes and promote localization in specific subcellular compartments, such as the endoplasmic reticulum or lipid droplets. nih.gov This property is highly desirable for the development of probes for intracellular imaging. By attaching a suitable fluorophore to the pyrimidine ring, it would be possible to create a probe that can report on its local environment through changes in its fluorescence properties.

For instance, the sulfanyl group could act as a recognition site for specific enzymes or reactive species within the cell. The interaction with the target could trigger a chemical reaction that modulates the fluorescence of the attached reporter, leading to a "turn-on" or "turn-off" response. Such probes could be used to monitor enzymatic activity or detect the presence of specific biomarkers associated with disease.

The potential of this compound-based probes in chemical biology is highlighted in the following table, which presents hypothetical data on the interaction of a fluorescently labeled derivative with a target enzyme.

Probe Concentration (µM)Target EnzymeFluorescence Intensity (a.u.)Cellular Localization
1Absent10Cytoplasm
1Present150Mitochondria
5Absent50Cytoplasm
5Present750Mitochondria

This table presents hypothetical data for illustrative purposes.

Computational Design and Predictive Chemistry for Novel Pyrimidine Scaffolds with Desired Academic Properties

Computational chemistry and molecular modeling have become powerful tools in the design and discovery of new molecules with specific properties. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) and molecular docking can be used to predict the electronic structure, reactivity, and biological activity of novel compounds before they are synthesized in the lab. jchemrev.complu.mxbenthamdirect.com

In the context of this compound, computational studies could be employed to:

Calculate its electronic properties: DFT calculations can provide insights into the distribution of electrons in the molecule, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and its dipole moment. These properties are crucial for understanding its potential applications in materials science and its reactivity. researchgate.netscience.org.ge

Screen for potential biological targets: Molecular docking simulations can be used to predict how this compound might bind to the active sites of various proteins. mdpi.comrsc.org This could help to identify potential biological targets and guide the design of new derivatives with improved binding affinity and selectivity. rsc.org

A hypothetical data table summarizing the results of a computational study on this compound is shown below.

PropertyCalculated ValueMethod
HOMO Energy-6.2 eVDFT (B3LYP/6-31G)
LUMO Energy-1.5 eVDFT (B3LYP/6-31G)
Dipole Moment2.5 DDFT (B3LYP/6-31G*)
Docking Score (Target X)-8.5 kcal/molMolecular Docking

This table presents hypothetical data for illustrative purposes.

Future Perspectives in Synthetic Methodologies for Organosulfanyl Pyrimidines

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its derivatives. growingscience.comresearchgate.netchemicalbook.com While the synthesis of 2-sulfanylpyrimidines is well-established, the introduction of the oct-1-en-1-yl group via a vinyl sulfide linkage presents a synthetic challenge. researchgate.netorganic-chemistry.org

Future research in this area should focus on the development of novel synthetic strategies that are:

Efficient and high-yielding: To enable the synthesis of a wide range of derivatives for structure-activity relationship studies.

Stereoselective: The double bond in the octenyl chain can exist as either the E or Z isomer. The development of stereoselective methods would allow for the synthesis of isomerically pure compounds, which is important for understanding their biological activity and materials properties.

Sustainable: The use of environmentally friendly reagents and reaction conditions is a key goal in modern organic synthesis. nih.gov

Recent advances in transition-metal catalysis and photoredox catalysis offer promising avenues for the synthesis of vinyl sulfides. researchgate.netrsc.org For example, the hydrothiolation of alkynes with 2-mercaptopyrimidine (B73435) could provide a direct and atom-economical route to this compound. The development of solid-phase synthesis methods could also facilitate the creation of libraries of related compounds for high-throughput screening. acs.org

Q & A

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :
  • Cheminformatics : Build QSAR models using descriptors (logP, HOMO/LUMO energies) from computational tools like RDKit .
  • High-throughput screening : Test derivatives in parallel assays (e.g., enzyme inhibition) and apply multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.